REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[NH:5][C:6]([Br:10])=[C:7]([Br:9])[N:8]=1.I[CH2:12][CH3:13]>CN(C=O)C>[Br:3][C:4]1[N:5]([CH2:12][CH3:13])[C:6]([Br:10])=[C:7]([Br:9])[N:8]=1 |f:0.1|
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Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
15.09 g
|
Type
|
reactant
|
Smiles
|
BrC=1NC(=C(N1)Br)Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
8.19 g
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
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CUSTOM
|
Details
|
The resulting mixture is stirred at 50° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
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STIRRING
|
Details
|
The mixture is stirred at rt for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
heated to 50° C. for an additional 8 hr
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to rt
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with EtOAc (100 ml×3)
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by flash chromatography on silica gel
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |